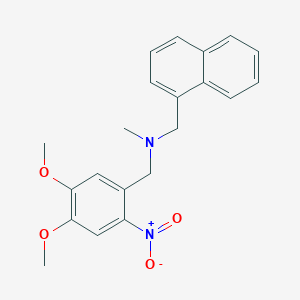
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, also known as BBAPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBAPTC has been found to possess unique properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to a reduction in the activity of these processes, which can result in the observed biological effects of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Biochemical and Physiological Effects:
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of certain antioxidant enzymes. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the expression of certain genes that are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity level. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is also stable under various conditions, making it suitable for a wide range of experiments. However, one limitation of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is that it is relatively new and has not been extensively studied in vivo.
Future Directions
There are several future directions for the study of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One potential application is in the development of new antibiotics. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new drugs to combat antibiotic-resistant bacteria and fungi. Additionally, 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate may have potential applications in the treatment of inflammation and cancer. Further studies are needed to fully understand the mechanisms of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate and its potential applications in scientific research.
Synthesis Methods
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromobenzyl bromide and 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base. The resulting product is a white crystalline powder with a high purity level.
Scientific Research Applications
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
(2-bromophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOJWGATTXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6037229.png)

![3-{1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6037240.png)
![(1S,9S)-11-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6037246.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6037252.png)
![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B6037284.png)

![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)